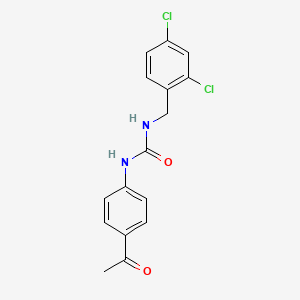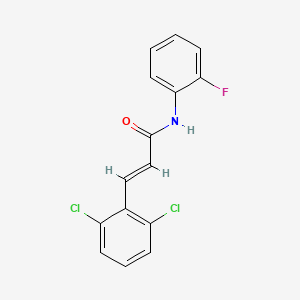![molecular formula C19H16N2O4 B5754941 N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.
Scientific Research Applications
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been widely used in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that regulates a wide range of physiological processes, including pain, mood, appetite, and inflammation. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide is a potent inhibitor of FAAH, which breaks down endocannabinoids in the body. By inhibiting FAAH, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide increases the levels of endocannabinoids in the body, which can have a wide range of effects.
Mechanism of Action
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide works by inhibiting FAAH, which breaks down endocannabinoids in the body. Endocannabinoids are signaling molecules that bind to cannabinoid receptors in the body, which are involved in a wide range of physiological processes. By inhibiting FAAH, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide increases the levels of endocannabinoids in the body, which can have a wide range of effects.
Biochemical and Physiological Effects:
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to reduce pain, anxiety, and inflammation. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it useful for studying the endocannabinoid system. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide is also relatively stable and can be used in a wide range of experimental conditions. However, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has some limitations. It can be toxic at high concentrations, which can limit its use in some experiments. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide is also relatively expensive, which can be a barrier to its use in some labs.
Future Directions
There are several future directions for research on N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide. One area of research is the development of new FAAH inhibitors that are more potent and selective than N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide. Another area of research is the development of new drugs that target the endocannabinoid system for the treatment of pain, anxiety, and other conditions. Finally, there is a need for more research on the long-term effects of N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide and other FAAH inhibitors, particularly in humans.
Synthesis Methods
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with 4-nitrophenylhydrazine to form 4-(4-nitrophenyl)-1,3-oxazolidin-2-one. This intermediate is then reacted with 3-aminophenylboronic acid to form 3-[(4-nitrophenyl)hydrazono]-N-(3-aminophenyl)propanamide. Finally, this compound is reduced using sodium borohydride to form N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide.
properties
IUPAC Name |
N-[3-[(4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-16-9-7-13(8-10-16)18(22)20-14-4-2-5-15(12-14)21-19(23)17-6-3-11-25-17/h2-12H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQAAFPAPKBWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
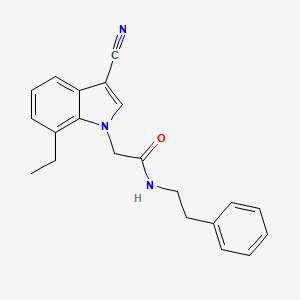
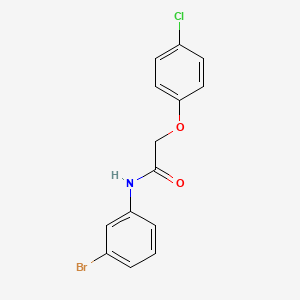
![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)

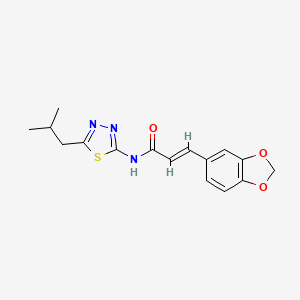

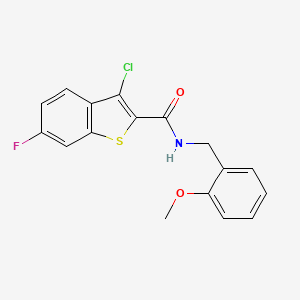
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)
